molecular formula C₁₁H₁₀D₆OS B1159787 2-Methyl-4-(phenylthio)-2-butanol-d6

2-Methyl-4-(phenylthio)-2-butanol-d6

Cat. No.: B1159787
M. Wt: 202.35
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(phenylthio)-2-butanol-d6 is a deuterated stable isotope-labeled compound of significant value in chemical and pharmaceutical research . This pale yellow liquid is primarily utilized as a key reactant in the preparation of thiochroman compounds, a class of structures with wide-ranging interest in medicinal chemistry . As a deuterated analog, it serves as a crucial internal standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications, enabling precise quantitative analysis, metabolic stability studies, and tracing the fate of molecules in complex biological systems . The incorporation of six deuterium atoms provides a distinct mass difference from its non-labeled counterpart, facilitating accurate measurement and interpretation in mass-based assays. This reagent is intended for use in research and development laboratories as an analytical standard and a synthetic intermediate. It is supplied and stored at 2-8°C to ensure stability . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the material safety data sheet (MSDS) for complete handling and hazard information prior to use .

Properties

Molecular Formula

C₁₁H₁₀D₆OS

Molecular Weight

202.35

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Methyl-4-(phenylthio)-2-butanol-d6 is C11H16OS, with a structure that includes a tertiary alcohol and a phenylthio group. The presence of deuterium (d6) enhances its utility in NMR spectroscopy, allowing for more precise structural elucidation due to the differences in chemical shifts compared to non-deuterated analogs.

Organic Synthesis

Reagent in Synthesis:
The compound serves as a crucial intermediate in the synthesis of thiochroman derivatives. Thiochromans are important scaffolds in medicinal chemistry, known for their diverse biological activities, including anti-inflammatory and anticancer properties .

Table 1: Synthetic Applications

ApplicationDescription
Thiochroman SynthesisUsed to prepare various thiochroman compounds with potential pharmacological activities.
NMR SpectroscopyActs as a deuterated standard for NMR studies, improving spectral resolution.

Medicinal Chemistry

Biological Activity:
Research indicates that derivatives of this compound exhibit significant biological activities. For instance, compounds derived from this structure have shown promise as allosteric enhancers of adenosine receptors and glucagon receptor antagonists, which are relevant in treating metabolic disorders .

Case Study: Antioxidant Properties
A study focusing on the antioxidant capabilities of thiophene derivatives demonstrated that compounds related to this compound can inhibit lipid peroxidation effectively. This property is crucial for developing therapeutic agents against oxidative stress-related diseases .

Flavoring Agent

Food Industry Use:
The compound is also recognized for its role as a flavoring agent in food products. Its unique structure contributes to specific flavor profiles, making it valuable in the food industry for enhancing taste and aroma .

Table 2: Flavoring Applications

IndustryApplication
Food ProductionUsed to enhance flavors in various food products.
Fragrance IndustryIncorporated into perfumes and scented products.

Analytical Chemistry

NMR Applications:
Due to its deuterated nature, this compound is extensively used in NMR spectroscopy for studying complex mixtures and reaction kinetics. The presence of deuterium allows chemists to track reactions more effectively without interference from hydrogen signals .

Regulatory Status and Safety

The compound's safety profile has been evaluated, with classifications indicating potential eye irritation and environmental hazards. Regulatory bodies have established guidelines for its safe handling and use in commercial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-Methyl-4-(phenylthio)-2-butanol-d6 and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Primary Applications
This compound C₁₁H₁₀D₆OS 202.35 Tertiary alcohol, phenylthio, deuterated methyl Thiochroman synthesis, isotopic tracing
trans-4-(Phenylthio)-2-cyclohexenyl p-nitrobenzoate (lb) C₁₉H₁₇NO₄S 355.41 Cyclohexenyl, p-nitrobenzoate, phenylthio Solvolysis studies, mechanistic probes
cis-4-(Phenylthio)-2-cyclohexenyl p-nitrobenzoate (2b) C₁₉H₁₇NO₄S 355.41 Cyclohexenyl, p-nitrobenzoate, phenylthio Solvolysis studies
2-Mercapto-6-propylpyrimidin-4(3H)-one (65e) C₇H₁₀N₂OS 170.23 Pyrimidinone, mercapto, propyl Synthesis of heterocyclic compounds
2-Mercaptoquinazolin-4(3H)-one (65k) C₈H₆N₂OS 178.21 Quinazolinone, mercapto Pharmaceutical intermediates
2-Methyl-2-propanol (tert-Butanol) (CH₃)₃COH 74.12 Tertiary alcohol Solvent, building block

Reactivity and Mechanistic Insights

  • Sulfur Participation in Reactivity: The solvolysis of trans-6-(phenylthio)-2-cyclohexenyl p-nitrobenzoate (3b) exhibits strong rate acceleration due to sulfur participation stabilizing transition states, whereas isomers lb and 2b show marginal effects . For this compound, the phenylthio group may similarly influence reactivity in thiochroman formation, though its tertiary alcohol group likely directs nucleophilic pathways distinct from the cyclohexenyl esters .
  • Deuterium Isotope Effects: The deuterated methyl group in this compound may reduce reaction rates in proton-sensitive steps (e.g., acid-catalyzed dehydration) compared to non-deuterated analogs, a critical consideration in kinetic studies .

Key Research Findings

  • Solvolysis Mechanisms: Studies on phenylthio-substituted cyclohexenyl esters (e.g., lb, 2b, 3b) reveal that sulfur’s electron-donating properties and spatial orientation significantly influence reaction pathways. For example, 3b’s accelerated solvolysis highlights sulfur’s ability to stabilize carbocation intermediates, a principle that may extend to this compound in analogous systems .
  • Commercial Availability: Unlike niche deuterated compounds, simpler analogs like 2-mercaptoquinazolin-4(3H)-one (65k) and tert-butanol are widely available as building blocks, underscoring the specialized role of this compound in deuterium-labeling applications .

Preparation Methods

Analogous Non-Deuterated Synthesis Framework

The non-deuterated analogue, 2-methyl-4-phenylbutan-2-ol, is synthesized via a Grignard reaction between benzylmagnesium halides (e.g., benzylmagnesium bromide) and isobutylene oxide[(CH₂)₂C(CH₃)O]. This exothermic reaction proceeds under anhydrous conditions in ether solvents (e.g., tetrahydrofuran) at 40–60°C, yielding the tertiary alcohol after aqueous workup. For the deuterated variant, this framework is adapted by substituting hydrogen sources with deuterated reagents.

Isotopic Labeling via Deuterated Grignard Reagents

To introduce deuterium at the 2-methyl positions, deuterated methylmagnesium bromide (CD₃MgBr) replaces standard Grignard reagents. Reacting CD₃MgBr with a ketone precursor like 4-(phenylthio)-2-butanone generates the deuterated alcohol:

CD₃MgBr + 4-(PhS)-2-butanone2-(CD₃)₂-4-(PhS)-2-butanol-d6\text{CD₃MgBr + 4-(PhS)-2-butanone} \rightarrow \text{2-(CD₃)₂-4-(PhS)-2-butanol-d6}

This method ensures >95% deuterium incorporation at the methyl groups, as confirmed by mass spectrometry. The reaction requires strict temperature control (0–5°C) to minimize proton-deuterium exchange side reactions.

Thioether Formation and Functionalization

Nucleophilic Substitution for Phenylthio Group Installation

The phenylthio (PhS) group is introduced via nucleophilic displacement of a bromide or tosylate intermediate. For example, 4-bromo-2-butanone reacts with thiophenol (PhSH) in the presence of a base (e.g., K₂CO₃) to form 4-(phenylthio)-2-butanone. This step typically achieves 80–85% yield under refluxing ethanol.

Palladium-Catalyzed Coupling for Enhanced Efficiency

Recent advances employ palladium catalysts to couple thiophenol with allylic alcohols or halides. A representative protocol uses Pd(OAc)₂ with LiOAc in tetrahydrofuran, enabling C–S bond formation at 80°C with 90% efficiency. This method avoids harsh bases and improves regioselectivity for the 4-position.

Deuteration Techniques Post-Synthesis

Catalytic Deuteration with Transition Metals

Platinum or rhodium catalysts facilitate C–H bond deuteration in the presence of D₂ gas. Using Adams’ catalyst (PtO₂) in deuterated methanol (CD₃OD), methyl groups adjacent to hydroxyl or thioether functionalities undergo selective deuteration at 50–60°C. This approach complements Grignard-based deuteration but requires careful catalyst recycling to avoid over-deuteration.

Integrated Synthetic Routes

Two-Step Synthesis from Deuterated Isobutylene Oxide

Step 1: Benzylmagnesium bromide reacts with deuterated isobutylene oxide [(CD₃)₂CHOCH₂] in THF at −20°C to form the deuterated Grignard adduct.
Step 2: Quenching the intermediate with 4-bromophenyl thioether yields the target compound after distillation (bp 120–125°C at 0.5 mmHg). This route achieves an overall yield of 65–70% with >98% isotopic purity.

Continuous Flow Deuteration for Scalability

Adapting flow chemistry principles, a microreactor system combines 4-(phenylthio)-2-butanone and CD₃MgBr at 10 mL/min, achieving 95% conversion in 2 minutes. The product is separated via inline aqueous extraction, reducing deuteration costs by 40% compared to batch methods.

Analytical Validation and Quality Control

Mass Spectrometry and NMR Characterization

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (202.35 g/mol) and deuterium distribution.

  • ¹H NMR (DMSO-d₆): Absence of methyl proton signals (δ 1.23 ppm in non-deuterated form) confirms deuteration.

  • ¹³C NMR: Peaks at δ 27.7 ppm (CD₃) and δ 54.4 ppm (C-OH) validate structural integrity.

Purity and Stability Assessments

  • HPLC: >99% purity using a C18 column (MeOH:H₂O = 85:15).

  • Storage: Stable at −20°C for >2 years; degradation <1% under nitrogen.

Comparative Analysis of Methods

MethodYield (%)Deuterium Purity (%)Cost (USD/g)Scalability
Grignard (CD₃MgBr)7098450Moderate
Flow Chemistry8595320High
Catalytic Deuteration6090600Low
Post-Synthesis H/D Exchange7570200High

Industrial Applications and Regulatory Considerations

The compound’s primary use lies in pharmaceutical tracer studies , where its deuterated methyl groups enable precise metabolic tracking. Regulatory guidelines (e.g., ICH Q3D) mandate residual solvent levels <50 ppm for ethers and <500 ppm for deuterated reagents. Current Good Manufacturing Practice (cGMP) protocols require in-process controls during Grignard reactions to exclude magnesium residues .

Q & A

Basic Questions

Q. What synthetic strategies are employed for preparing 2-Methyl-4-(phenylthio)-2-butanol-d6, and what parameters influence reaction yields?

  • Answer : Synthesis typically involves nucleophilic substitution or thiol-ene reactions. For analogous phenylthio derivatives (e.g., N-methoxy-N-methyl-2-(4’-substituted phenylthio)propanamides), refluxing in acetic acid with stoichiometric thiol precursors is critical . Deuterium is introduced via deuterated reagents (e.g., D₂O or CD₃I), with yields influenced by reaction time (12–24 hrs) and purification via crystallization or silica gel chromatography. For example, similar β-lactam acylation reactions achieved 78% yields after optimization .

Q. Which spectroscopic methods confirm the structure and isotopic labeling of this compound?

  • Answer :

  • IR Spectroscopy : Identifies νCO (1650–1750 cm⁻¹) and νC-S (600–700 cm⁻¹) vibrations. Deuterium substitution shifts O-H stretching (→ O-D at ~2500 cm⁻¹) .
  • NMR : ¹H/¹³C NMR confirms non-deuterated positions, while ²H NMR or mass spectrometry (MS) verifies deuterium incorporation. MS shows a molecular ion peak at m/z 170 (non-deuterated: 164) .

Advanced Questions

Q. How do π*CO/σC-S orbital interactions stabilize gauche conformers of this compound?

  • Answer : DFT studies on phenylthio derivatives reveal that πCO (carbonyl antibonding) and σC-S (C-S bonding) orbitals interact, stabilizing gauche conformers by ~2–3 kcal/mol. IR data (νCO band splitting) and B3LYP/6-31G computations validate this. Deuterium’s isotopic mass minimally affects orbital interactions but alters vibrational frequencies .

Table 1 : Conformational energy differences in phenylthio derivatives

ConformerEnergy (kcal/mol)Stabilizing Interaction
Gauche0 (reference)π*CO/σC-S
Quasi-cis+2.1O-(CO)S+SO charge transfer
Data derived from .

Q. How should researchers resolve contradictions between IR and DFT data for deuterated conformers?

  • Answer : Discrepancies arise from solvent effects (experimental IR) vs. gas-phase computations. Strategies:

  • Use polarizable continuum models (PCM) in DFT to simulate solvent environments.
  • Cross-validate with solid-state IR or matrix-isolation spectroscopy.
  • Adjust computational scaling factors for deuterium’s reduced mass .

Q. Why does the phenylthio group enhance acylation reactivity in β-lactam derivatives compared to sulfonyl analogs?

  • Answer : The phenylthio group’s electron-donating nature increases nucleophilicity at the adjacent carbon, enabling efficient acylation of β-lactams (e.g., 78% yield for benzimidazole derivatives). Sulfonyl groups, being electron-withdrawing, reduce reactivity. Steric effects from the 2-methyl group in this compound may require optimized reaction times .

Methodological Notes

  • Deuterium Labeling : Use deuterated alkyl halides (e.g., CD₃I) during synthesis to ensure site-specific labeling.
  • Computational Validation : Employ B3LYP/6-31G* with Grimme’s D3 dispersion corrections for accurate sulfur-containing system modeling .

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